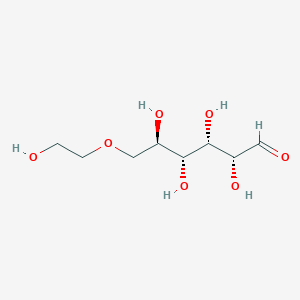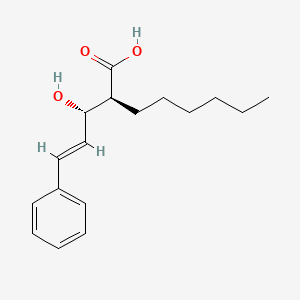
(R)-1-Phenylpyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylpyrrolidin-3-amine hydrochloride is a chiral amine compound that features a pyrrolidine ring substituted with a phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylpyrrolidin-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Chiral Resolution: The racemic mixture of 1-Phenylpyrrolidin-3-amine is subjected to chiral resolution to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.
Hydrochloride Formation: The free base of ®-1-Phenylpyrrolidin-3-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-Phenylpyrrolidin-3-amine hydrochloride may involve:
Large-Scale Cyclization: Utilizing bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to increase efficiency and consistency.
Purification and Crystallization: Advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-Phenylpyrrolidin-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ®-1-Phenylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride
- Pyrrolopyrazine derivatives
- ®-(−)-Phenylephrine hydrochloride
Uniqueness
®-1-Phenylpyrrolidin-3-amine hydrochloride is unique due to its specific chiral configuration and the presence of both a phenyl group and an amine group on the pyrrolidine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
(3R)-1-phenylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;/h1-5,9H,6-8,11H2;1H/t9-;/m1./s1 |
InChI Key |
BLERKSUNNKETEP-SBSPUUFOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)



![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)

![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)

![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)

